molecular formula C11H14N2O2 B8397594 6-Amino-1-methoxycarbonylmethylindoline

6-Amino-1-methoxycarbonylmethylindoline

Cat. No.: B8397594
M. Wt: 206.24 g/mol
InChI Key: DTUHIVSOKVJWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-methoxycarbonylmethylindoline is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(6-amino-2,3-dihydroindol-1-yl)acetate

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)7-13-5-4-8-2-3-9(12)6-10(8)13/h2-3,6H,4-5,7,12H2,1H3

InChI Key

DTUHIVSOKVJWBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-nitroindoline (1.0 g, 6.1 mmol) and sodium hydrogen carbonate (0.6 g, 7.1 mmol) in DMF (60 ml) was stirred at room temperature. Methyl bromoacetate (0.68 mL, 1.09 g, 7.1 mmol) was added slowly and the mixture was heated at 90° C. for 1 hour. The mixture was cooled, the solvents evaporated under reduced pressure, and the residue partitioned between ethyl acetate (40 mL) and water (20 mL). The organic layer was dried over MgSO4 and then evaporated to give an orange solid. The solid was dissolved in methanol (100 ml), 5% Pd/C (50 mg, cat.) was added and the suspension was stirred under an atmosphere of hydrogen for 2 hours, during which time the yellow colour disappeared. The catalyst was removed by filtration through celite and the solvent was evaporated to give the amine as a brown oil (0.95 g, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mg
Type
catalyst
Reaction Step Four
Name
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.